3-(Furan-2-yl)-3-oxopropanoic acid
Overview
Description
3-(Furan-2-yl)-3-oxopropanoic acid is an organic compound that features a furan ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-3-oxopropanoic acid typically involves the reaction of furan derivatives with suitable reagents under controlled conditions. One common method involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of Brønsted superacid triflic acid (TfOH). This reaction affords the desired 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) as starting materials is also explored for sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the furan ring or the propanoic acid moiety.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .
Scientific Research Applications
3-(Furan-2-yl)-3-oxopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial activity against various pathogens.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and polymers.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell death . The compound may also inhibit certain enzymes or signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propenoic acid: Shares a similar furan ring structure but differs in the side chain.
Furan-2,5-dicarboxylic acid: Another furan derivative with two carboxylic acid groups.
Uniqueness
3-(Furan-2-yl)-3-oxopropanoic acid is unique due to its specific combination of a furan ring and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(furan-2-yl)-3-oxopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3H,4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQUQONMCVOMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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